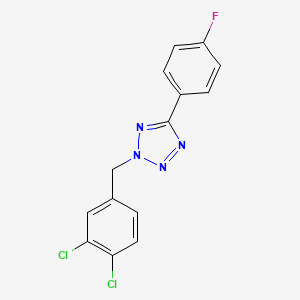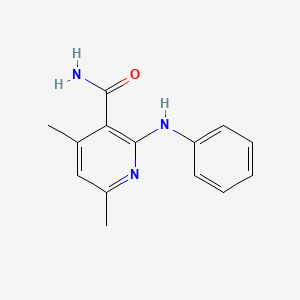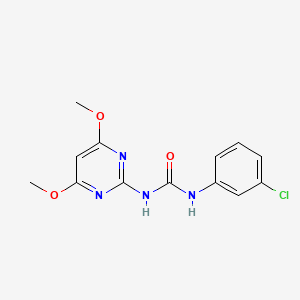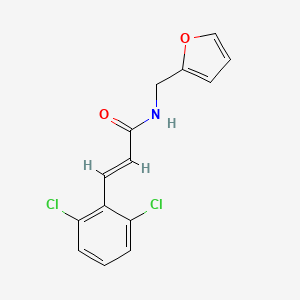
2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including compounds similar to 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, typically involves cyclization reactions with different precursors. Although specific synthesis details for this compound were not found, related studies provide insights into the methods used for synthesizing tetrazole derivatives. For example, a hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole has been discovered, which involves a reaction of 4′-methylbiphenyl-2-carbonitrile with sodium azide under specific conditions (Wang, Cai, & Xiong, 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which is essentially planar. X-ray crystallography studies on similar compounds reveal the orientation and conformation of various substituents around the tetrazole core. For instance, the structures of related tetrazole compounds have been determined using X-ray crystallography, highlighting the planarity of the tetrazole rings and the orientations of aryl rings (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazoles are known for participating in various chemical reactions due to their reactive nitrogen atoms. While specific reactions for 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole are not detailed in the available literature, general properties of tetrazoles include their ability to act as ligands in coordination chemistry and their reactivity towards nucleophiles and electrophiles. Studies on related compounds demonstrate the reactivity and potential for forming coordination polymers (Sun et al., 2013).
Physical Properties Analysis
Tetrazole derivatives exhibit various physical properties depending on their substituents. These can include solubility in different solvents, melting points, and crystalline structures. For instance, the hydrothermal synthesis of certain tetrazole compounds reveals information about their crystalline forms and purity (Wang, Cai, & Xiong, 2013).
Chemical Properties Analysis
The chemical properties of tetrazoles are largely influenced by the tetrazole ring. This ring imparts a degree of aromaticity and reactivity, which can be manipulated through various substitutions. The chemical behavior of these compounds in biological systems or as part of larger molecules can be inferred from molecular docking studies, which predict how these molecules might interact with biological targets (Al-Hourani et al., 2015; Al-Hourani et al., 2016).
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN4/c15-12-6-1-9(7-13(12)16)8-21-19-14(18-20-21)10-2-4-11(17)5-3-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQGDHITKVSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)



![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)
![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)


![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)

![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)